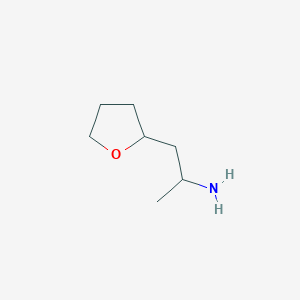

1-(Oxolan-2-yl)propan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

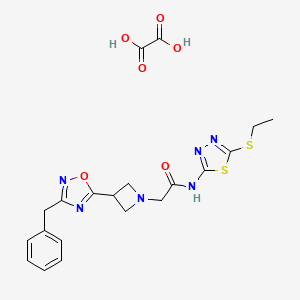

1-(Oxolan-2-yl)propan-2-amine, also known as (oxolan-2-yl)methylamine, is a chemical compound with a molecular weight of 143.23 . It is also referred to by its IUPAC name, N-(tetrahydro-2-furanylmethyl)-2-propanamine .

Molecular Structure Analysis

The InChI code for 1-(Oxolan-2-yl)propan-2-amine is 1S/C8H17NO/c1-7(2)9-6-8-4-3-5-10-8/h7-9H,3-6H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D representation of the molecule.科学的研究の応用

Metal-Free Photosensitization Protocol

A study by Patra et al. (2021) describes a metal-free photosensitization protocol for introducing both amine and alcohol functionalities into alkene substrates. This process is significant for the convergent synthesis of 1,2-aminoalcohols, a key structural component in high-value organic molecules, under mild conditions using oxime carbonate as a bifunctional reagent (Patra, Das, Daniliuc, & Glorius, 2021).

Corrosion Inhibition

Gao et al. (2007) synthesized tertiary amines, including 1-(Oxolan-2-yl)propan-2-amine derivatives, and investigated their efficacy as corrosion inhibitors for carbon steel. These amines showed promising results in retarding anodic dissolution of iron, highlighting their potential in corrosion science (Gao, Liang, & Wang, 2007).

Synthesis of N-Substituted 1,3-Oxazinan-2-ones

Trifunović et al. (2010) developed an efficient synthesis method for N-substituted 1,3-oxazinan-2-ones, involving 1-(Oxolan-2-yl)propan-2-amine. This method features a three-component, one-pot reaction at room temperature, indicating its utility in the synthesis of chiral products and pharmaceutical compounds (Trifunović et al., 2010).

CO2 Absorption Research

Research by Mandal et al. (2003) explores the absorption of CO2 into aqueous blends of 2-amino-2-methyl-1-propanol and diethanolamine, which is relevant for understanding the interactions and reactions involving similar amines like 1-(Oxolan-2-yl)propan-2-amine. Their study contributes to the field of carbon capture and environmental chemistry (Mandal, Biswas, & Bandyopadhyay, 2003).

Biobased Amines for Material Chemistry

Froidevaux et al. (2016) discuss the synthesis of biobased amines, including those similar to 1-(Oxolan-2-yl)propan-2-amine, and their use as monomers in the creation of biobased polymers. Their review highlights the importance of these amines in various applications, such as automotive and health (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Plant Development and Defence

Cona et al. (2006) explore the role of amine oxidases, which are involved in the oxidative de-amination of polyamines like 1-(Oxolan-2-yl)propan-2-amine. Their study reveals the significance of these enzymes in plant growth, wound healing, and pathogen defense (Cona, Rea, Angelini, Federico, & Tavladoraki, 2006).

特性

IUPAC Name |

1-(oxolan-2-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(8)5-7-3-2-4-9-7/h6-7H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYJKUGXJVDDGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2964550.png)

![2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2964552.png)

![1-(5-chloro-2-methoxyphenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]thiourea](/img/structure/B2964557.png)

![(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2964560.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2964561.png)

![2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B2964564.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2964565.png)

![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-sulfonyl fluoride](/img/structure/B2964566.png)

![2-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2964570.png)